1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18790783
InChI: InChI=1S/C8H6BrF3/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,8H,1H3
SMILES:
Molecular Formula: C8H6BrF3
Molecular Weight: 239.03 g/mol

1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene

CAS No.:

Cat. No.: VC18790783

Molecular Formula: C8H6BrF3

Molecular Weight: 239.03 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene -

Specification

Molecular Formula C8H6BrF3
Molecular Weight 239.03 g/mol
IUPAC Name 1-bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene
Standard InChI InChI=1S/C8H6BrF3/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,8H,1H3
Standard InChI Key NMACTVPLPJWUSN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1Br)C(F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene is defined by the molecular formula C₈H₆BrF₃, corresponding to a molecular weight of 239.03 g/mol. The compound’s structural complexity arises from the strategic placement of halogen and alkyl substituents, which influence its physical and chemical behavior. Table 1 summarizes its key molecular properties.

Table 1: Molecular Properties of 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene

PropertyValue
Molecular FormulaC₈H₆BrF₃
Molecular Weight239.03 g/mol
IUPAC Name1-bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene
CAS NumberNot publicly disclosed
SMILESCC1=C(C=C(C=C1Br)C(F)F)F
InChIKeyNMACTVPLPJWUSN-UHFFFAOYSA-N

IUPAC Nomenclature and Synonyms

The systematic IUPAC name reflects the substituents’ positions: the bromine atom at position 1, a difluoromethyl group at position 5, a fluorine atom at position 3, and a methyl group at position 2. Synonyms include the VulcanChem identifier VC18790783, though commercial suppliers often use proprietary codes.

Structural Characterization

X-ray crystallography and spectroscopic methods (NMR, IR) confirm the compound’s planar aromatic core with substituents influencing electron density distribution. The difluoromethyl group (-CF₂H) introduces significant electronegativity, polarizing the ring and directing electrophilic attacks to specific positions. Nuclear Overhauser effect (NOE) experiments further validate the spatial arrangement of substituents.

Synthesis and Production

Synthetic Routes

The synthesis typically begins with a pre-functionalized toluene derivative. A common pathway involves bromination of 5-(difluoromethyl)-3-fluoro-2-methylbenzene using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. Palladium-catalyzed coupling reactions may also introduce the bromine atom in later stages, depending on the precursor’s availability.

Industrial Production Methods

Scalable production employs continuous-flow reactors to enhance yield and purity. Reaction parameters such as temperature (-10°C to 25°C), solvent (tetrahydrofuran or dichloroethane), and catalyst loading (0.5–2 mol% Pd) are optimized to minimize byproducts like di-brominated species. Post-synthesis purification involves fractional distillation or column chromatography, achieving ≥98% purity for research applications.

Reactivity and Chemical Applications

Substitution Reactions

The bromine atom at position 1 acts as a superior leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols. For example, reaction with sodium methoxide in dimethylformamide (DMF) at 80°C yields 5-(difluoromethyl)-3-fluoro-2-methylanisole.

Coupling Reactions

Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, exploit the bromine substituent to form biaryl structures. Using tetrakis(triphenylphosphine)palladium(0) and arylboronic acids in toluene/ethanol (3:1), the compound couples efficiently at 90°C. Table 2 highlights representative reactions.

Table 2: Representative Reactions of 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene

Reaction TypeReagents/ConditionsMajor Product
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, toluene/EtOHBiaryl derivatives
Nucleophilic SubstitutionNaOMe, DMF, 80°C5-(Difluoromethyl)-3-fluoro-2-methylanisole
Ullmann CouplingCuI, 1,10-phenanthroline, DMFDiaryl ethers

Applications in Research and Industry

Medicinal Chemistry

Fluorinated aromatic compounds are pivotal in drug design due to their metabolic stability and bioavailability. This compound serves as a precursor to kinase inhibitors and antimicrobial agents, with derivatives showing IC₅₀ values <10 µM in preliminary assays.

Materials Science

In polymer chemistry, it acts as a monomer for fluorinated polyarylenes, which exhibit enhanced thermal stability and dielectric properties. These materials are candidates for high-performance coatings and electronic substrates.

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